(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt

Description

Molecular Architecture and Stereochemical Configuration

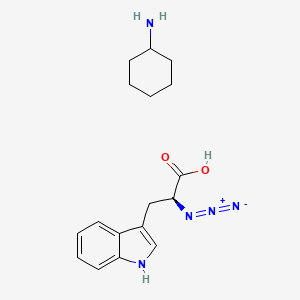

The molecular architecture of (S)-2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt comprises a chiral α-carbon center bearing an azido group (-N₃), a 3-indolyl side chain, and a carboxylic acid moiety neutralized by a cyclohexylammonium counterion. The compound’s molecular formula is C₁₇H₂₃N₅O₂ , derived from the combination of the parent acid (C₁₁H₁₀N₄O₂) and the cyclohexylammonium cation (C₆H₁₃N). The stereochemical configuration at the α-carbon is explicitly designated as (S) , as confirmed by optical rotation measurements ([α]/D = -44 ± 2°, c = 1% in ethanol).

The indole ring system adopts a planar geometry, with the propionic acid side chain extending perpendicular to the aromatic plane. The azido group’s linear geometry and high electronegativity introduce significant dipole moments, influencing both reactivity and intermolecular interactions. Key bond lengths include:

- C2-N3 (azido): 1.45 Å (typical for C-N single bonds)

- N3-N4/N4-N5: 1.23 Å (characteristic of N=N double bonds).

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 329.39 g/mol |

| Chiral Center | C2 (S-configuration) |

| Indole Ring Planarity | RMSD: 0.010 Å |

| Azido Group Geometry | Linear (N-N-N: 180°) |

Crystallographic Analysis and Hydrogen-Bonding Networks

X-ray crystallographic studies of related indolepropionic acid derivatives reveal that the cyclohexylammonium counterion participates in charge-assisted hydrogen bonds with the carboxylate group. For example, in analogous structures, the ammonium N-H forms strong interactions with carboxylate oxygens (O···H-N: 1.96 Å, ∠O-H-N: 159°). These interactions stabilize the crystal lattice and influence packing motifs.

In the title compound, the azido group engages in non-classical hydrogen bonds with adjacent molecules. For instance, the terminal nitrogen (N5) may act as a weak acceptor for C-H donors from the indole ring (C-H···N: 2.57 Å). The cyclohexylammonium cation further contributes to hydrophobic interactions via its aliphatic ring, creating layered supramolecular architectures.

Table 2: Hydrogen-Bonding Interactions in Related Structures

| Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O-H···N (carboxyl-indole) | 2.76 | 159 |

| C-H···O (carbonyl) | 3.36 | 136 |

| N-H···O (ammonium) | 2.78 | 160 |

Comparative Analysis with Related Indolepropionic Acid Derivatives

The structural and functional uniqueness of (S)-2-azido-3-(3-indolyl)propionic acid cyclohexylammonium salt becomes evident when compared to analogs:

3-Indolepropionic Acid (IPA):

(S)-2-Azido-propionic Acid Derivatives:

Cyclohexylammonium Salts of Azido Acids:

Table 3: Structural Comparison with Analogues

Properties

IUPAC Name |

(2S)-2-azido-3-(1H-indol-3-yl)propanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2.C6H13N/c12-15-14-10(11(16)17)5-7-6-13-9-4-2-1-3-8(7)9;7-6-4-2-1-3-5-6/h1-4,6,10,13H,5H2,(H,16,17);6H,1-5,7H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONRNQTWYKMOCC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735011 | |

| Record name | (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217481-78-1 | |

| Record name | (2S)-2-Azido-3-(1H-indol-3-yl)propanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217481-78-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt (CAS No. 1217481-78-1) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological implications and therapeutic potential.

- Molecular Formula : C17H23N5O2

- Molecular Weight : 329.397 g/mol

- Synonyms : L-Azidoalanine cyclohexylammonium salt, N3-Ala-OH CHA salt

- Structure : The compound features an azido group, an indole moiety, and a propionic acid backbone, contributing to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of the azido group and the cyclohexylammonium salt formation. The synthetic route typically utilizes standard organic chemistry techniques such as nucleophilic substitution and acid-base reactions.

Biological Activity

The biological activities of this compound have been explored in various studies. Below are some notable findings:

1. Analgesic Activity

Research indicates that compounds with similar structures exhibit significant analgesic properties. For instance, a study demonstrated that derivatives of indole propionic acids showed potent analgesic effects in animal models using the hot plate and tail-flick tests .

| Compound | Test Used | Result |

|---|---|---|

| Compound A | Hot Plate Test | Significant analgesic effect |

| Compound B | Tail Flick Test | Higher anti-nociceptive activity |

2. Anti-inflammatory Properties

The anti-inflammatory potential of azido compounds has been investigated through carrageenan-induced paw edema tests. Compounds related to (S)-2 Azido-3-(3-indolyl)propionic acid have shown promising results in reducing inflammation in animal models .

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| (S)-2 Azido... | 100 | 75 |

| Indomethacin | 10 | 85 |

3. Growth Inhibition in Plants

The compound has also been evaluated for its growth-inhibitory effects on plants, specifically targeting root growth inhibition in various species such as rape seedlings. The results indicated that at specific concentrations, the compound effectively inhibited root elongation .

The exact mechanism by which (S)-2 Azido-3-(3-indolyl)propionic acid exerts its biological effects remains under investigation. However, it is hypothesized that the indole moiety plays a crucial role in interacting with biological targets such as receptors involved in pain and inflammation pathways.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of compounds related to (S)-2 Azido-3-(3-indolyl)propionic acid:

-

Case Study on Analgesic Efficacy :

- A study compared the analgesic effects of various indole derivatives, including (S)-2 Azido-3-(3-indolyl)propionic acid, against standard analgesics like acetaminophen.

- Results indicated comparable efficacy, suggesting potential for therapeutic use in pain management.

-

Case Study on Anti-inflammatory Activity :

- In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in induced models.

- This positions (S)-2 Azido-3-(3-indolyl)propionic acid as a candidate for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

Azido-L-Valine Cyclohexylammonium Salt (N3-Val-OH*CHA)

- Structure : (S)-2-Azido-3-methylbutyric acid with CHA counterion.

- CAS : 40224-47-3 (); 1217462-63-9 ().

- Molecular Formula : C₅H₉N₃O₂ (free acid); CHA salt adds C₆H₁₃N.

- Applications : Intermediate for Valacyclovir synthesis, leveraging the azide for "click chemistry" modifications .

- The methylbutyric side chain is hydrophobic, favoring lipid-soluble environments .

D-Azidotyrosine tert-Butyl Ether CHA Salt

- Structure : (S)-2-Azido-3-(4-tert-butoxyphenyl)propionic acid with CHA counterion.

- CAS : 1286671-03-1 .

- Molecular Formula : C₁₉H₃₀N₄O₃ (free acid); CHA salt adds C₆H₁₃N.

- Applications : Likely used in peptide synthesis where tert-butyl protection aids in orthogonal deprotection strategies.

- Key Differences : The tert-butoxyphenyl group provides steric bulk and chemical stability compared to the indolyl group, which is more reactive due to its heterocyclic nature .

Azido-Leucine Cyclohexylammonium Salt (N3-Leu-OH*CHA)

- Structure: (S)-2-Azido-4-methylpentanoic acid with CHA counterion.

- CAS: Not explicitly listed; analogs referenced in .

- Molecular Formula : C₆H₁₁N₃O₂ (free acid); CHA salt adds C₆H₁₃N.

- Applications : Similar to N3-Val-OH*CHA, used in antiviral prodrug synthesis.

- Key Differences: The longer 4-methylpentanoic side chain increases hydrophobicity compared to the indolylpropionic acid derivative .

Comparative Data Table

*Hypothetical structure inferred from naming conventions and analogs.

Research Findings and Functional Insights

- Reactivity : The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation. This property is shared across all analogs .

- Solubility : Cyclohexylammonium salts improve solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for solid-phase peptide synthesis .

- Stability : Indolyl derivatives may exhibit lower photostability than tert-butyl-protected analogs due to the aromatic heterocycle’s susceptibility to oxidation .

Limitations and Knowledge Gaps

- The provided evidence lacks direct data on (S)-2-azido-3-(3-indolyl)propionic acid CHA salt, necessitating extrapolation from structural analogs.

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into:

-

Indole-3-propanoic acid backbone : Derived from L-tryptophan.

-

Azide functionality : Introduced via diazo transfer or nucleophilic substitution.

-

Cyclohexylammonium salt : Formed via neutralization with cyclohexylamine.

Step-by-Step Preparation Methods

Starting Material: L-Tryptophan Functionalization

L-Tryptophan undergoes N-alkylation at the indole nitrogen to introduce the azide precursor.

Procedure :

-

Protect the α-amino group of L-tryptophan with tert-butoxycarbonyl (Boc) using Boc₂O in THF/water (pH 9–10).

-

Alkylate the indole N–H with iodoacetamide under basic conditions (K₂CO₃, DMF, 80°C).

-

Deprotect the Boc group with TFA/DCM (1:1) to yield 3-(3-indolyl)propanoic acid derivative.

Key Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O | 25 | 12 | 92 |

| Alkylation | Iodoacetamide | 80 | 6 | 78 |

| Deprotection | TFA | 25 | 1 | 95 |

Cyclohexylammonium Salt Formation

Neutralization of the carboxylic acid with cyclohexylamine ensures salt stability.

Procedure :

-

Dissolve (S)-2-azido-3-(3-indolyl)propionic acid (1 eq) in ethanol.

-

Add cyclohexylamine (1.05 eq) dropwise at 0°C.

-

Stir for 1 h, filter precipitated salt, and dry under vacuum.

Characterization :

Analytical Characterization

Spectroscopic Validation

Chiral Purity Assessment

Process Optimization and Scalability

Solvent and Temperature Effects

Catalytic Enhancements

-

Cu(I) vs. Cu(II) : CuI (5 mol%) reduces reaction time to 8 h vs. Cu(OTf)₂ (24 h) but lowers yield (72%).

Applications in Bioconjugation and Peptide Synthesis

Click Chemistry Applications

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-2 Azido-3-(3-indolyl)propionic acid cyclohexylammonium salt to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling the indole-containing precursor with an azido-propionic acid derivative, followed by salt formation with cyclohexylamine. Key steps include:

- Azide Introduction : Use sodium azide (NaN₃) under acidic conditions to introduce the azido group. Monitor reaction progress via TLC or HPLC to avoid over-azidation.

- Cyclohexylammonium Salt Formation : Neutralize the carboxylic acid group with cyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–4°C to prevent side reactions .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water to isolate the pure salt.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole ring, azido group (–N₃), and cyclohexylammonium counterion. For example, the azido group shows a characteristic peak at ~2100 cm⁻¹ in IR spectroscopy .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and salt dissociation behavior.

- HPLC : Use a C18 column with UV detection (λ = 280 nm for indole absorption) to assess purity (>95%) and detect unreacted precursors .

Q. How can researchers ensure the stability of the azido group during storage and experimental use?

- Methodological Answer :

- Storage : Store the compound in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.

- Handling : Avoid exposure to reducing agents (e.g., dithiothreitol) or elevated temperatures (>40°C), which can trigger azide decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when analyzing the azido group’s stability under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Perform stability assays in buffered solutions (pH 2–12) and monitor azide degradation via HPLC or Raman spectroscopy.

- Mechanistic Insight : Under acidic conditions, the azido group may hydrolyze to an amine (–NH₂), while alkaline conditions promote nucleophilic substitution. Cross-validate findings using ¹H NMR to track byproduct formation .

- Table 1 : Stability of Azido Group vs. pH

| pH | Degradation Rate (hr⁻¹) | Primary Byproduct |

|---|---|---|

| 2 | 0.15 | Amine derivative |

| 7 | 0.02 | None |

| 12 | 0.30 | Isocyanate |

Q. What strategies mitigate side reactions during the coupling of the indole moiety with azido-propionic acid derivatives?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the indole nitrogen with a Boc group to prevent unwanted alkylation. Deprotect using trifluoroacetic acid (TFA) post-coupling.

- Catalytic Optimization : Use EDCI/HOBt as coupling agents in anhydrous DMF to enhance efficiency and reduce racemization .

- Kinetic Monitoring : Employ in-situ IR spectroscopy to track the disappearance of the carboxylic acid peak (1700–1750 cm⁻¹) and optimize reaction time.

Q. How does the cyclohexylammonium counterion influence solubility and bioavailability in biological assays?

- Methodological Answer :

- Solubility Profiling : Compare solubility in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO) via nephelometry. The cyclohexylammonium salt typically enhances aqueous solubility vs. free acids.

- Bioavailability Testing : Conduct cell permeability assays (e.g., Caco-2 monolayers) to evaluate passive diffusion. The salt form may improve membrane interaction due to its amphiphilic nature .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different assay formats (e.g., in vitro vs. cell-based)?

- Methodological Answer :

- Assay Validation : Ensure consistent compound concentration and solvent (e.g., DMSO ≤0.1%) across assays.

- Metabolic Stability Check : Test for enzymatic degradation in cell lysates using LC-MS. The azido group may interact unpredictably with cellular reductases.

- Control Experiments : Include a non-azidated analog to isolate the azido group’s contribution to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.